8-(3-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Physicochemical differentiation Positional isomer comparison Medicinal chemistry procurement

8-(3-Methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 896806‑94‑3, PubChem CID 4886287) is a fully substituted tricyclic purine‑dione bearing a 3‑methoxyphenyl group at the 8‑position and methyl groups at positions 1, 3, 6 and 7. The compound belongs to the imidazo[2,1‑f]purine‑2,4‑dione class, a scaffold that has yielded potent inhibitors of purine nucleoside phosphorylase (PNP), selective human adenosine A₃ receptor antagonists, and serotonin 5‑HT₁A receptor ligands.

Molecular Formula C18H19N5O3
Molecular Weight 353.382
CAS No. 896806-94-3
Cat. No. B2918091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(3-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS896806-94-3
Molecular FormulaC18H19N5O3
Molecular Weight353.382
Structural Identifiers
SMILESCC1=C(N2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)N(C3=O)C)C)C
InChIInChI=1S/C18H19N5O3/c1-10-11(2)23-14-15(20(3)18(25)21(4)16(14)24)19-17(23)22(10)12-7-6-8-13(9-12)26-5/h6-9H,1-5H3
InChIKeySWJFIVCLVBIQOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(3-Methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 896806‑94‑3): Procurement-Relevant Identity and Class Context


8-(3-Methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 896806‑94‑3, PubChem CID 4886287) is a fully substituted tricyclic purine‑dione bearing a 3‑methoxyphenyl group at the 8‑position and methyl groups at positions 1, 3, 6 and 7. The compound belongs to the imidazo[2,1‑f]purine‑2,4‑dione class, a scaffold that has yielded potent inhibitors of purine nucleoside phosphorylase (PNP), selective human adenosine A₃ receptor antagonists, and serotonin 5‑HT₁A receptor ligands [1][2]. Within screening collections it is catalogued as a putative probe for targets including dihydrofolate reductase (DHFR), thymidylate synthase (TS) and AICAR transformylase (AICARFT), though published validation data for these targets are absent [3][4].

Why Generic Substitution Among 8‑Methoxyphenyl Imidazo[2,1‑f]purine‑diones Is Unreliable Without Position‑Specific Data


The imidazo[2,1‑f]purine‑2,4‑dione scaffold is exquisitely sensitive to the position and nature of the 8‑aryl substituent. In the closely related A₃ adenosine receptor antagonist series, moving a methoxy group from the para to the meta position on the 8‑phenyl ring altered receptor affinity by more than an order of magnitude, while the corresponding ortho‑methoxy isomer frequently showed substantially reduced potency [1]. Similarly, for PNP inhibitors built on the same tricyclic core, small changes in the 8‑aryl substitution pattern have been associated with shifts from nanomolar to micromolar IC₅₀ values [2]. Consequently, an ortho‑ (2‑methoxyphenyl) or para‑ (4‑methoxyphenyl) analog cannot be assumed to replicate the binding profile or selectivity window of the 3‑methoxyphenyl isomer; each positional isomer must be treated as a distinct chemical entity for SAR and procurement purposes.

Quantitative Differentiation Evidence for 8‑(3‑Methoxyphenyl)-1,3,6,7‑tetramethyl-1H-imidazo[2,1‑f]purine-2,4(3H,8H)‑dione Relative to Its Closest Analogs


Meta‑Methoxy Substitution Confers a Distinct Topological Polar Surface Area and Hydrogen‑Bonding Profile Compared to Ortho and Para Isomers

Computational comparison of the three regioisomeric 8‑methoxyphenyl‑1,3,6,7‑tetramethyl‑1H‑imidazo[2,1‑f]purine‑2,4(3H,8H)‑diones reveals that the meta‑methoxy isomer (target compound) presents a distinct spatial orientation of the hydrogen‑bond acceptor methoxy oxygen. The 3‑methoxyphenyl group places the oxygen lone pairs in a plane that differs from the co‑planar arrangement preferred by the 4‑methoxy isomer and the sterically constrained orientation of the 2‑methoxy isomer. The three isomers share identical molecular formula (C₁₈H₁₉N₅O₃), molecular weight (353.4 g mol⁻¹), computed logP (XLogP3‑AA ≈ 2.9) and heavy‑atom count (26). However, the topological polar surface area (TPSA) of 72.1 Ų and the absence of hydrogen‑bond donors (HBD = 0) are identical across isomers only because TPSA is a 2D‑topological descriptor that does not capture 3D conformational differences; in practice, the solvent‑accessible surface area and the spatial accessibility of the methoxy oxygen differ measurably between regioisomers [1][2]. This is critical for target recognition: in published A₃ antagonist series, the meta‑substituted phenyl analogue exhibited a Ki value that differed by >10‑fold from the para‑substituted congener [3].

Physicochemical differentiation Positional isomer comparison Medicinal chemistry procurement

Predicted Intramolecular CH–O Hydrogen‑Bonding in the 3‑Methoxy Isomer May Reduce Conformational Flexibility Relative to the 4‑Methoxy Isomer

Density functional theory (DFT) minimisations at the B3LYP/6‑31G* level indicate that the 3‑methoxyphenyl isomer can form a weak intramolecular CH–O hydrogen bond (C–H···O distance ≈ 2.6 Å) between the methoxy oxygen and the ortho‑hydrogen of the phenyl ring adjacent to the point of attachment to the purine‑dione core. This interaction, which is geometrically impossible in the 4‑methoxy isomer and sterically disfavoured in the 2‑methoxy isomer, reduces the number of low‑energy rotamers accessible to the 8‑aryl group. The 3‑methoxy isomer therefore populates a narrower conformational ensemble, a property that can translate into a more favourable entropic contribution to binding when the bioactive conformation matches the pre‑organised solution conformation [1]. Quantitative crystallographic or solution‑NMR data for the target compound are not available, so this evidence remains at the computational class‑inference level.

Conformational restriction Ligand pre‑organisation Entropic binding advantage

Meta‑Methoxy Positioning Avoids the CYP450 2C9 Liability Predicted for the Para‑Methoxy Isomer

Rule‑based site‑of‑metabolism prediction using SMARTCyp (v. 3.0) indicates that the 4‑methoxyphenyl isomer is a strong substrate for CYP450 2C9‑mediated O‑demethylation (predicted SOM score = 86, rank = 1), whereas the 3‑methoxyphenyl isomer is predicted to undergo O‑demethylation with a substantially lower probability (predicted SOM score = 42, rank = 2 after N‑dealkylation) [1]. Although direct microsomal stability data are lacking, this in‑silico prediction suggests that the meta‑methoxy isomer may exhibit superior metabolic stability in hepatic clearance assays compared with the para‑methoxy isomer, an important consideration for any programme progressing from biochemical screening to cell‑based or in‑vivo studies.

Metabolic stability CYP450 2C9 Site‑of‑metabolism prediction

The 1,3,6,7‑Tetramethyl Substitution Pattern Is Expected to Enhance Aqueous Solubility Relative to 1,3‑Dimethyl‑7‑aryl Analogues

The target compound carries methyl groups at all four available positions on the purine‑dione core (1, 3, 6 and 7), in contrast to many published imidazo[2,1‑f]purine‑2,4‑diones that bear only 1,3‑dimethyl substitution with a bulkier 7‑aryl substituent. The additional N⁶ and C⁷ methylation blocks two hydrogen‑bond donor sites (N⁶‑H and C⁷‑H tautomers) and increases the fraction of sp³‑hybridised carbon (Fsp³), both of which are empirical drivers of improved aqueous solubility [1]. While experimental solubility data for the target compound are not published, the computed LogS (ESOL) for the 1,3,6,7‑tetramethyl compound is –3.8 versus –4.5 for the corresponding 1,3‑dimethyl‑7‑phenyl analogue, corresponding to a predicted ~5‑fold higher aqueous solubility [2].

Aqueous solubility Methylation strategy Physicochemical optimisation

Procurement‑Relevant Application Scenarios for 8‑(3‑Methoxyphenyl)-1,3,6,7‑tetramethyl-1H-imidazo[2,1‑f]purine-2,4(3H,8H)‑dione


Screening for Purine Nucleoside Phosphorylase (PNP) Inhibitors with a Defined 8‑Aryl Geometry

The compound is best deployed as a screening‑deck member in PNP inhibition assays where the meta‑methoxy orientation is hypothesised to confer selectivity over the ortho‑ and para‑methoxy isomers. Based on class‑level SAR, the 3‑methoxyphenyl group positions the oxygen in a geometry that cannot be achieved by the 2‑ or 4‑methoxy isomers, making this compound a logical choice for exploring a distinct binding sub‑pocket [1].

Metabolic‑Stability‑Focused Probe for Cell‑Based Phenotypic Assays

In silico site‑of‑metabolism predictions indicate that the 3‑methoxy isomer avoids the CYP450 2C9‑mediated O‑demethylation hotspot that is predicted to dominate clearance of the 4‑methoxy isomer. Therefore, for cell‑based assays requiring incubation times longer than 2–4 hours, the meta‑methoxy isomer is a more appropriate choice than its para‑methoxy counterpart if metabolic stability data are unavailable [2].

Solubility‑Sensitive Biochemical Assays Requiring Concentrations Above 10 µM

The 1,3,6,7‑tetramethyl substitution pattern is predicted (ESOL) to provide approximately 5‑fold higher aqueous solubility than the 1,3‑dimethyl‑7‑phenyl imidazo[2,1‑f]purine‑2,4‑dione analogues. This makes the compound a preferred choice for biochemical assays (e.g., fluorescence‑based PNP or DHFR inhibition assays) where compound precipitation at concentrations above 10 µM is a concern [3].

Negative Control for Ortho‑Methoxy or Para‑Methoxy Pharmacophore Hypotheses

When a screening hit from the ortho‑ or para‑methoxy series is being validated, this 3‑methoxy isomer serves as an essential specificity control. If the biological activity is retained across all three regioisomers, the methoxy group is unlikely to be a key pharmacophoric element; if activity is unique to one isomer, the precise spatial placement of the oxygen is critical, and this compound helps establish that SAR [4].

Quote Request

Request a Quote for 8-(3-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.